molecular formula C7H8INO B15202768 2-Amino-5-iodo-4-methylphenol

2-Amino-5-iodo-4-methylphenol

Cat. No.: B15202768
M. Wt: 249.05 g/mol
InChI Key: TXNQJKIRODQXAD-UHFFFAOYSA-N
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Description

Significance of Phenol (B47542) Derivatives with Amino, Halogen, and Alkyl Substituents in Contemporary Organic Chemistry

Phenol derivatives bearing amino, halogen, and alkyl groups are of paramount importance in contemporary organic chemistry due to the synergistic interplay of their functional groups. The amino group, a strong activating and ortho-, para-directing group, significantly enhances the nucleophilicity of the aromatic ring, facilitating electrophilic substitution reactions. researchgate.net Halogens, typically deactivating yet ortho-, para-directing, introduce a valuable synthetic handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for the construction of complex molecular architectures. mt.com The position of the halogen is crucial, as it influences the regioselectivity of these transformations. Alkyl groups, through their inductive and hyperconjugative effects, can further modulate the electronic properties and steric environment of the phenolic ring, influencing reaction rates and selectivity. google.com

The combination of these substituents on a single phenolic scaffold creates a molecule with a rich and varied reactivity profile. For instance, the presence of an amino group can facilitate the synthesis of heterocyclic compounds like benzoxazoles, which are significant in medicinal chemistry. nih.govrsc.org The iodo-substituent, in particular, is a highly effective leaving group in palladium-catalyzed cross-coupling reactions, making iodinated phenols valuable precursors for the synthesis of highly substituted aromatic compounds. acs.org

Research Rationale for Investigating the Synthetic and Reactivity Landscape of 2-Amino-5-iodo-4-methylphenol

The specific substitution pattern of this compound presents a compelling case for dedicated research. The ortho-amino and para-methyl groups are expected to strongly activate the aromatic ring towards electrophilic substitution, while the meta-iodo group introduces a key site for further functionalization via cross-coupling reactions. This unique arrangement of activating and deactivating, yet synthetically useful, groups suggests a rich and largely unexplored reactivity landscape.

A primary research rationale is the potential to utilize this compound as a versatile building block for the synthesis of novel, highly substituted phenolic structures. The strategic positioning of the iodo group, meta to the powerful activating hydroxyl and amino groups, could allow for selective functionalization under carefully controlled conditions. Investigating the synthetic routes to this specific isomer and its subsequent reactivity would provide valuable insights into the directing effects of multiple substituents on a phenol ring and expand the toolbox for the construction of complex organic molecules. Furthermore, understanding its properties could pave the way for its application in materials science and as a potential scaffold for new biologically active compounds.

Historical Context of Related Substituted Phenol Chemistry and its Methodological Advancements

The chemistry of substituted phenols has a rich history, dating back to the 19th century with the isolation of phenol itself from coal tar in 1834. nih.gov Early work focused on understanding the fundamental reactivity of the phenolic ring, leading to the development of foundational reactions like nitration, halogenation, and sulfonation. The discovery of the antiseptic properties of phenol by Joseph Lister in the 1860s spurred further interest in its derivatives. nih.gov

The 20th century witnessed significant advancements in the synthesis of substituted phenols. The development of methods for the selective introduction of functional groups, such as the Fries rearrangement for the synthesis of hydroxyaryl ketones and the Bucherer reaction for the conversion of naphthols to naphthylamines, greatly expanded the range of accessible derivatives. libretexts.org The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of complex phenols, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. oregonstate.edu

More recent advancements have focused on developing greener and more efficient synthetic methodologies. This includes the use of ipso-hydroxylation of arylboronic acids and C-H activation/hydroxylation strategies to produce substituted phenols with high regioselectivity and functional group tolerance. nih.gov The historical progression of substituted phenol chemistry highlights a continuous drive towards greater control over molecular architecture and a deeper understanding of the structure-property relationships that govern their utility.

Properties of this compound and Related Compounds

Due to the limited availability of specific experimental data for this compound, a comprehensive understanding of its properties can be inferred by examining its precursors and isomers. The following tables summarize the known physical and chemical properties of these related compounds, providing a comparative context.

Table 1: Physical and Chemical Properties of Precursors and Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Amino-4-methylphenol (B1222752)95-84-1C₇H₉NO123.15133-136Sublimes
2-Iodo-4-methylphenol (B175219)16188-57-1C₇H₇IO234.03Not availableNot available
4-Iodo-2-methylphenol60577-30-2C₇H₇IO234.0367-68105-110 (at 2 mmHg)
5-Amino-2-methylphenol2835-95-2C₇H₉NO123.15160-162Not available
5-Amino-4-iodo-2-methylphenol388616-53-3C₇H₈INO249.05Not availableNot available

Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comnih.govchemsrc.com

Table 2: Spectroscopic Data of a Related Isomer: 2-Iodo-4-methylphenol

Spectroscopic TechniqueKey Data Points
¹³C NMR (in CDCl₃, δ in ppm)151.7 (C-OH), 138.8 (C-I), 130.6 (C-H), 129.2 (C-H), 114.8 (C-H), 86.4 (C-CH₃), 20.0 (CH₃)
Mass Spectrometry (GC-MS)m/z 234 (M⁺), 107, 77, 51

Synthetic Methodologies and Reaction Pathways for this compound

The synthesis of this compound, a substituted aminophenol, involves strategic chemical transformations to introduce amino, iodo, and methyl groups onto a phenol ring at specific positions. The methodologies for its preparation can be broadly categorized by the sequence and nature of the key bond-forming reactions, namely the introduction of the iodine substituent (halogenation) and the amino group (amination).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

2-amino-5-iodo-4-methylphenol

InChI

InChI=1S/C7H8INO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3

InChI Key

TXNQJKIRODQXAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)O)N

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Iodination Reactions (e.g., Radical Pathways, Electrophilic Aromatic Substitution)

The introduction of an iodine atom onto the phenol (B47542) ring is a critical step in the synthesis of 2-Amino-5-iodo-4-methylphenol. This transformation typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, although radical pathways can also be involved under specific conditions.

Electrophilic Aromatic Substitution (EAS):

The iodination of phenols is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com The reaction mechanism involves the attack of an electrophilic iodine species (I+) on the electron-rich aromatic ring. masterorganicchemistry.com The amino and hydroxyl groups of the precursor, 2-amino-4-methylphenol (B1222752), are strong activating groups, directing the incoming electrophile to the ortho and para positions. The methyl group also provides a slight activating effect.

The generally accepted mechanism for EAS involves two main steps:

Formation of the Electrophile: Molecular iodine (I₂) itself is a weak electrophile. Therefore, an oxidizing agent or a catalyst is often required to generate a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). libretexts.orgyoutube.comlibretexts.org

Nucleophilic Attack and Rearomatization: The aromatic ring acts as a nucleophile, attacking the electrophilic iodine. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the iodinated product. masterorganicchemistry.com

For 2-amino-4-methylphenol, the directing effects of the -OH and -NH₂ groups would favor substitution at positions 3, 5, and 6. The formation of this compound indicates that iodination occurs at the position para to the amino group and ortho to the hydroxyl group.

Radical Pathways:

While less common for simple iodination, radical mechanisms can play a role, particularly in the presence of hypervalent iodine reagents or under photochemical conditions. nih.govchemrxiv.orgresearchgate.net Studies on the oxidative dearomatization of phenols using iodine(III) reagents have provided evidence for radical-chain pathways. nih.govchemrxiv.orgresearchgate.net These reactions proceed through the formation of a phenoxyl radical as a key intermediate. nih.govchemrxiv.org However, for the direct iodination to form this compound, the electrophilic aromatic substitution pathway is generally considered the predominant mechanism.

Reaction Mechanisms of Amination Processes (e.g., Addition-Elimination Pathways, Reductive Mechanisms)

The introduction of an amino group onto an aromatic ring can be achieved through several mechanistic pathways, including nucleophilic aromatic substitution (SNAr) via an addition-elimination mechanism, and reductive amination.

Addition-Elimination Pathways (SNAr):

Nucleophilic aromatic substitution is a plausible route for introducing an amino group, especially if starting from a suitably activated aryl halide. csbsju.edulibretexts.orgacs.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. csbsju.eduquimicaorganica.org This two-step process involves the initial addition of the nucleophile (an amine) to the aromatic ring, followed by the elimination of a leaving group (such as a halide). csbsju.edulibretexts.org

Reductive Amination:

Reductive amination is a versatile method for forming amines from carbonyl compounds. masterorganicchemistry.comnumberanalytics.com In the context of synthesizing aminophenols, this could involve the reduction of a nitrophenol to an aminophenol. The mechanism generally proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction. numberanalytics.commdpi.com For the synthesis of this compound, a potential route could involve the reduction of a corresponding nitro-iodophenol. Nickel-catalyzed reductive amination of phenols to cyclohexylamines has been shown to proceed through the hydrogenation of the phenol to a cyclohexanone (B45756) intermediate, followed by imine formation and subsequent hydrogenation. researchgate.net

Kinetic Studies of Key Synthetic Transformations for Rate and Selectivity Determination

Kinetic studies are essential for understanding the factors that control the rate and selectivity of the reactions involved in the synthesis of this compound.

Kinetic investigations of the iodination of phenols have shown that the reaction rate is influenced by several factors, including the pH of the medium and the concentration of the iodinating species. osu.edu Studies on the iodination of phenol and substituted phenols have revealed that the reaction often follows first-order kinetics with respect to both the phenol and the iodinating agent. iau.ir The reaction of the phenoxide ion is generally much faster than that of the undissociated phenol, indicating that the reaction is favored at higher pH. osu.eduacs.org

The table below, derived from kinetic studies on the iodination of various substituted phenols, illustrates the effect of substituents on the reaction rate. Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it. iau.ir

Phenol DerivativeRelative Rate of Iodination
p-CresolFaster than phenol
PhenolBaseline
p-ChlorophenolSlower than phenol
p-NitrophenolMuch slower than phenol

This table is illustrative and based on general principles of electrophilic aromatic substitution kinetics.

For the synthesis of this compound, the activating effects of the amino and methyl groups would be expected to result in a relatively fast iodination rate.

Role of Catalysis in Enhancing Reaction Efficiency and Chemo/Regioselectivity

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Catalysts can enhance reaction rates, improve yields, and, crucially, control the regioselectivity of the substitution reactions.

Catalysis in Iodination:

As mentioned, an oxidizing agent or a Lewis acid catalyst is often employed to facilitate the iodination of aromatic rings. libretexts.orglibretexts.org In some cases, an acid catalyst can be used to protonate the iodinating agent, making it more electrophilic. docbrown.info The choice of catalyst can significantly influence the outcome of the reaction. For instance, selenoether catalysts have been shown to direct the ortho-chlorination of phenols with high selectivity. nih.gov While specific catalysts for the regioselective iodination of 2-amino-4-methylphenol are not widely reported, the principles of catalyst-controlled regioselectivity are applicable. Hypervalent iodine-catalyzed oxidation of phenols to o-quinones has also been demonstrated. mdpi.com

Catalysis in Amination:

Transition metal catalysts, particularly those based on palladium and copper, are widely used for the amination of aryl halides. acs.orgorganic-chemistry.orgresearchgate.netnih.gov These catalysts facilitate the formation of the carbon-nitrogen bond through a process of oxidative addition, ligand exchange, and reductive elimination. The choice of ligand is critical for the success of these reactions, influencing both the rate and the scope of the transformation. mit.edu For example, CuI-catalyzed amination of aryl iodides can be achieved at room temperature with good chemoselectivity. acs.org Palladium-catalyzed amination reactions have also been extensively studied, with various ligands developed to improve catalyst stability and activity. mit.edu

The table below summarizes some common catalysts used in reactions relevant to the synthesis of this compound.

ReactionCatalystRole
IodinationFeI₃ or I₂/H₂O₂Generation of electrophilic iodine species
AminationCuI/ligandC-N bond formation
AminationPd(OAc)₂/ligandC-N bond formation
OxidationHypervalent IodineRegioselective oxidation

This table provides examples of catalyst types and their general functions in related transformations.

Derivatization and Advanced Functionalization Strategies for 2 Amino 5 Iodo 4 Methylphenol

Transformations of the Amino Group (e.g., Acylation, Alkylation, Formation of Schiff Bases, Diazotization)

The primary amino group in 2-Amino-5-iodo-4-methylphenol is a key site for nucleophilic reactions and transformations. Its reactivity can be harnessed to introduce a wide array of substituents.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce specific acyl moieties that may be important for the target molecule's ultimate function.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to overalkylation, yielding mixtures of secondary and tertiary amines. Reductive amination, reacting the aminophenol with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing secondary or tertiary amines.

Formation of Schiff Bases: The condensation of the primary amino group with aldehydes or ketones under appropriate conditions yields imines, commonly known as Schiff bases. researchgate.netsemanticscholar.org These reactions are typically reversible and may require the removal of water to drive the equilibrium toward the product. researchgate.net Schiff bases are valuable intermediates in their own right and are used in the synthesis of various heterocyclic systems and as ligands in coordination chemistry. semanticscholar.orgresearchgate.netnih.gov For instance, Schiff bases derived from aminophenols are well-established ligands for forming metal complexes. researchgate.net

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. researchgate.net The resulting 5-iodo-4-methyl-2-hydroxyphenyldiazonium salt is a highly versatile intermediate. It can undergo a variety of Sandmeyer-type reactions to introduce functionalities such as halides (–Cl, –Br), cyano (–CN), or hydroxyl (–OH) groups, or it can be used as an electrophile in azo coupling reactions to form vibrantly colored azo dyes. researchgate.netsolubilityofthings.com

Chemical Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group provides another handle for functionalization through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an alkyl aryl ether. This modification can alter the solubility and electronic properties of the molecule.

Esterification: Esterification of the phenolic hydroxyl group can be readily accomplished by reaction with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. This reaction produces the corresponding phenyl ester. Alternatively, direct esterification with carboxylic acids can be achieved using coupling agents or under acidic conditions, though this can be more challenging for phenols than for aliphatic alcohols. google.com

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, making the iodo-substituent an excellent synthetic handle for elaboration of the aromatic core. nobelprize.orgresearchgate.netwikipedia.org These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net

Several palladium-catalyzed reactions can be employed to forge new C-C bonds at the site of the iodine atom.

Suzuki Coupling: The Suzuki-Miyaura reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.net This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the general non-toxicity of the boron reagents. nobelprize.org It is a powerful method for creating biaryl structures or introducing alkyl or alkenyl substituents.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. libretexts.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgorganic-chemistry.orgnih.gov This method is the most direct route to arylalkynes, which are important precursors for many complex molecules. nih.gov

Heck Coupling: The Mizoroki-Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. researchgate.net The reaction typically uses a palladium catalyst and a base. This method provides a direct route to stilbene-like structures or other vinyl-substituted aromatics, which can serve as versatile intermediates for further transformations. researchgate.net

Table 1: Typical Conditions for Palladium-Catalyzed C-C Cross-Coupling Reactions

Reaction Coupling Partner Palladium Catalyst (Example) Base (Example) Solvent (Example)
Suzuki Coupling Ar-B(OH)₂ Pd(PPh₃)₄, Pd(OAc)₂ K₂CO₃, Cs₂CO₃ Toluene, Dioxane, Water
Sonogashira Coupling R-C≡CH Pd(PPh₃)₂Cl₂ (+ CuI) Et₃N, Piperidine THF, DMF
Heck Coupling H₂C=CHR Pd(OAc)₂, Pd/C Et₃N, K₂CO₃ DMF, Acetonitrile

The aryl iodide can also be functionalized to form bonds with heteroatoms like nitrogen, oxygen, or sulfur.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a stoichiometric amount of base. wikipedia.orglibretexts.org The choice of ligand for the palladium catalyst is crucial and has been extensively developed to accommodate a wide range of amine and aryl halide substrates, including sterically hindered partners. wikipedia.orgnih.govresearchgate.net This reaction allows for the direct synthesis of diarylamines, alkylarylamines, or even N-aryl heterocycles from this compound. The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Buchwald-Hartwig Ether and Thioether Synthesis: Variations of the Buchwald-Hartwig coupling can also be used to form C-O bonds by coupling the aryl iodide with alcohols or C-S bonds by coupling with thiols. wikipedia.org These reactions provide direct access to diaryl ethers, alkyl aryl ethers, and the corresponding thioethers.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Amine Type Coupling Partner Palladium Precatalyst (Example) Ligand (Example) Base (Example) Solvent (Example)
Primary/Secondary R¹R²NH Pd(OAc)₂, Pd₂(dba)₃ BINAP, XPhos, RuPhos NaOtBu, K₃PO₄ Toluene, Dioxane

Selective Functionalization of the Methyl Group (e.g., Benzylic Oxidation, Halogenation)

The methyl group attached to the aromatic ring is susceptible to reactions at its benzylic position.

Benzylic Halogenation: The methyl group can be selectively halogenated, typically brominated, using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light). This yields the corresponding benzylic bromide, 2-amino-5-iodo-4-(bromomethyl)phenol, a reactive intermediate that can be used in various nucleophilic substitution reactions to introduce a wide range of functionalities.

Benzylic Oxidation: The methyl group can be oxidized to different oxidation states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group completely to a carboxylic acid (forming 3-amino-4-hydroxy-6-iodobenzoic acid). Milder or more controlled conditions can potentially yield the corresponding benzaldehyde (B42025) (3-amino-4-hydroxy-6-iodobenzaldehyde).

Further Ring Functionalization through Directed Aromatic Substitutions and Other Pathways

Despite being heavily substituted, the aromatic ring of this compound can potentially undergo further functionalization, primarily through electrophilic aromatic substitution. The outcome of such a reaction is dictated by the directing effects of the existing substituents.

Directing Effects: The hydroxyl (–OH) and amino (–NH₂) groups are powerful activating, ortho, para-directing groups. The methyl (–CH₃) group is a less powerful activating, ortho, para-director. The iodine (–I) atom is deactivating but is also an ortho, para-director.

Predicted Reactivity: The positions ortho and para to the strongly activating –OH and –NH₂ groups are already occupied. However, the positions at C3 (ortho to –NH₂, meta to –OH) and C6 (ortho to –OH, meta to –NH₂) are potential sites for electrophilic attack. The combined activating influence of the hydroxyl and amino groups strongly favors substitution at these positions over any other. The steric hindrance from the adjacent methyl and iodo groups will also influence the regioselectivity, but the electronic activation from the hydroxyl and amino groups is expected to be the dominant factor. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur at one of these activated positions, provided that appropriate protecting group strategies are employed for the highly reactive amino and hydroxyl functions.

Computational Chemistry and Theoretical Characterization of 2 Amino 5 Iodo 4 Methylphenol

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) serves as a fundamental tool for the computational analysis of 2-Amino-5-iodo-4-methylphenol. By employing functionals such as B3LYP with a basis set like 6-31G*, researchers can achieve a detailed understanding of the molecule's three-dimensional structure and the distribution of its electrons.

The process of geometry optimization involves calculating the molecule's potential energy surface to identify the lowest energy conformation, which corresponds to its most stable structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the phenol (B47542) ring and its amino, iodo, and methyl substituents. The presence of the bulky iodine atom and the hydrogen-bonding capable amino and hydroxyl groups significantly influences the final geometry.

Electronic structure analysis provides further insights into the molecule's reactivity and properties. The calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. In substituted phenols, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen and nitrogen atoms are expected to be electron-rich centers, while the hydrogen atoms of the amino and hydroxyl groups are electron-poor.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-31G)* (Note: The following data is illustrative, based on typical values for similar compounds, as specific experimental data for this compound is not readily available.)

ParameterPredicted Value
C-I Bond Length~2.10 Å
C-O Bond Length~1.37 Å
C-N Bond Length~1.40 Å
O-H Bond Length~0.97 Å
N-H Bond Length~1.01 Å
C-C-I Bond Angle~119.5°
C-C-O Bond Angle~118.0°
C-C-N Bond Angle~121.0°
HOMO-LUMO Energy Gap~4.5 eV

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Electronic Transitions)

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. bohrium.com For this compound, the calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the protons of the amino and hydroxyl groups, as well as for each carbon atom in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus, which is influenced by the electron-donating amino and methyl groups and the electron-withdrawing, bulky iodine atom. The accuracy of these predictions can be enhanced by considering solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io

IR Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating the vibrational frequencies corresponding to the different modes of motion of the atoms. These calculations can predict the characteristic stretching and bending frequencies for the O-H, N-H, C-H, C-O, C-N, and C-I bonds. For example, the O-H and N-H stretching vibrations are expected to appear as broad bands in the high-frequency region of the spectrum. Comparing the computed frequencies with experimental data can help in the detailed assignment of the spectral bands. nih.gov

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This calculation provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. For this compound, the calculations would likely predict transitions involving the π-system of the aromatic ring, with contributions from the lone pairs on the oxygen and nitrogen atoms.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on general principles of spectroscopic prediction.)

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (Aromatic H)6.5 - 7.5 ppm
¹³C NMR Chemical Shift (C-I)~90 ppm
IR Frequency (O-H stretch)~3400 cm⁻¹
IR Frequency (N-H stretch)~3300 cm⁻¹
UV-Vis λmax~290 nm

Elucidation of Reaction Pathways and Transition States through Advanced Computational Modeling

Advanced computational modeling is instrumental in mapping out the potential reaction pathways involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these species, a reaction energy profile can be constructed, which provides the activation energies for each step of the reaction.

For instance, the synthesis of 2-aminophenol (B121084) derivatives can occur through various routes, and computational modeling can help to determine the most favorable pathway. nih.gov One could investigate the mechanism of electrophilic substitution on the phenol ring or the potential for oxidation reactions involving the amino or hydroxyl groups. The identification of the transition state structure, which is a first-order saddle point on the potential energy surface, is a key step in understanding the kinetics of a reaction. The energy of the transition state relative to the reactants determines the activation energy and thus the reaction rate.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups of this compound, namely the hydroxyl and amino groups, are capable of acting as both hydrogen bond donors and acceptors. This allows the molecule to form extensive intermolecular hydrogen bonding networks in the solid state and to interact strongly with polar solvents. Computational methods can be used to analyze the geometry and strength of these hydrogen bonds. nih.gov

In addition to hydrogen bonding, the presence of an iodine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. mdpi.com In the case of this compound, the iodine atom could potentially form halogen bonds with the oxygen or nitrogen atoms of neighboring molecules. The analysis of these non-covalent interactions is crucial for understanding the crystal packing of the molecule and its interactions with biological macromolecules. Studies on related iodinated compounds have shown the importance of these interactions in their crystal structures. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability Profiling

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational flexibility and stability in different environments, such as in a solvent or interacting with a biological membrane.

For a molecule like this compound, MD simulations can explore the rotation around the C-O and C-N bonds, which determines the orientation of the hydroxyl and amino groups relative to the aromatic ring. These simulations can reveal the most populated conformations and the energy barriers between them. This information is particularly important for understanding how the molecule might bind to a receptor site, where a specific conformation may be required for optimal interaction. The stability of the molecule in different environments can also be assessed by monitoring its structural integrity over the course of the simulation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Amino-5-iodo-4-methylphenol. While specific spectral data for this exact compound is not widely available in public repositories, analysis of related structures provides a strong basis for predicting its NMR characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring. For instance, in the related compound 2-amino-4-methylphenol (B1222752), the aromatic protons appear in the range of 6.5-7.0 ppm, and the methyl protons show a singlet peak around 2.1 ppm. nih.gov The presence of the iodine atom in this compound would further influence the chemical shifts of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents. The carbon bearing the iodine atom is expected to appear at a characteristically low field. For comparison, in 2-amino-4-methylphenol, the carbon signals are well-resolved, allowing for the identification of each carbon atom in the molecule. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to connect adjacent protons on the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification (FTIR, ATR-IR)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group will be observed as a broad band, also in the 3200-3600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group will be present around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring usually give rise to several bands in the 1450-1600 cm⁻¹ range. The C-N and C-O stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹), along with the C-I stretching vibration, which is expected at a lower frequency.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., GC-MS, LC-MS/MS, HRMS, Electron Ionization MS)

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for studying its fragmentation patterns, which can further confirm its structure.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For the related compound 2-iodo-4-methylphenol (B175219), the molecular ion peak is observed, confirming its molecular weight. nist.gov Fragmentation of this compound would likely involve the loss of the iodine atom, the methyl group, and other small neutral molecules.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound, providing both retention time and mass spectral data for identification and purity assessment. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile derivatives, LC-MS/MS is a powerful alternative. This technique separates the compound using high-performance liquid chromatography before it is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and the extent of conjugation. The aromatic ring in this compound contains a chromophore that absorbs UV light. The presence of the amino, hydroxyl, and iodo substituents will influence the wavelength of maximum absorption (λmax). The UV-Vis spectrum of 2-iodo-4-methylphenol shows absorption bands that are characteristic of its electronic structure. nist.gov The position and intensity of these bands in this compound would provide insight into the electronic effects of the substituents on the aromatic system.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Packing Analysis

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would be separated on a stationary phase, and a detector (typically UV-Vis) would generate a chromatogram. The purity is determined by the relative area of the main peak corresponding to the target compound. For instance, the purity of a related compound, 4-Amino-2-iodophenol, has been assessed using HPLC. sigmaaldrich.com

Gas Chromatography (GC): As mentioned in the context of GC-MS, gas chromatography is another effective method for purity assessment, particularly for volatile compounds. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and polarity. A flame ionization detector (FID) is commonly used to detect the eluted compounds. The purity is determined from the relative peak areas in the resulting chromatogram. epa.gov

Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic H 6.5 - 7.5
Methyl H ~2.2
Amino H 3.5 - 5.0
Hydroxyl H 4.5 - 6.0

Note: These are estimated values based on analogous compounds. Actual values may vary.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (N-H) Stretch 3300 - 3500
Hydroxyl (O-H) Stretch 3200 - 3600 (broad)
Aromatic C-H Stretch 3000 - 3100
Methyl C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350
C-O Stretch 1200 - 1300
C-I Stretch 500 - 600

Note: These are typical ranges and can be influenced by the molecular environment.

Exploration of 2 Amino 5 Iodo 4 Methylphenol in Advanced Chemical Applications

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of amino, hydroxyl, iodo, and methyl groups on the aromatic ring of 2-Amino-5-iodo-4-methylphenol makes it a valuable precursor in the construction of more complex molecular architectures. This section explores its application in the synthesis of advanced dyes, pigments, and complex heterocyclic systems.

Precursor for Advanced Dyes and Pigments

While direct evidence for the use of this compound in the synthesis of specific commercial dyes and pigments is not extensively documented in publicly available literature, its structural analog, 2-amino-4-methylphenol (B1222752), is a known intermediate for dyes. nih.govsolubilityofthings.com The fundamental chemistry of aminophenols, which involves diazotization of the amino group followed by coupling reactions, is a cornerstone of azo dye manufacturing. solubilityofthings.com The presence of the iodo group in this compound offers a potential point for further functionalization, which could be exploited to create dyes with specialized properties, such as altered photophysical characteristics or enhanced binding to substrates.

The synthesis of pigments inspired by natural melanins has also been an area of research. For instance, the eumelanin (B1172464) pigment precursor 2-carboxy-5,6-dihydroxyindole has been functionalized with other molecules to create new materials. nih.gov The structural elements of this compound could, in principle, be incorporated into similar biomimetic pigment structures.

Building Block for Complex Heterocyclic Systems and Derived Molecular Architectures

The reactivity of the amino and hydroxyl groups, coupled with the potential for substitution of the iodine atom, makes this compound a promising starting material for the synthesis of various heterocyclic compounds. Heterocyclic chemistry is a vast field with applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

For example, aminophenols are known to react with various reagents to form benzoxazoles and other related heterocyclic systems. The synthesis of novel functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series has been achieved using 2-Amino-4-methylphenol. sigmaaldrich.com The iodo-substituted version of this starting material could introduce additional functionality or alter the electronic properties of the resulting heterocyclic products. Furthermore, the synthesis of various 2-substituted aminothiazole heterocyclic compounds has been explored for potential anti-tumor and anti-HIV applications. google.com The amino group of this compound could potentially be used to construct similar thiazole-containing molecules.

Supramolecular Chemistry and Self-Assembly Studies

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, makes it a subject of interest in the field of supramolecular chemistry. This section examines its role in the design of hydrogen-bonded architectures and its potential for metal-ligand complexation.

Design of Hydrogen-Bonded Architectures and Crystalline Networks

The amino and hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors. These interactions are fundamental to the formation of well-defined, self-assembled structures in the solid state. nih.gov The study of how molecules pack in crystals, known as crystal engineering, relies heavily on understanding and utilizing these non-covalent forces.

Research on related molecules demonstrates the power of hydrogen bonding in creating complex supramolecular architectures. For instance, the combination of hydrogen bonds and halogen bonds has been used to assemble individual molecules into larger, predictable one- and two-dimensional networks. nih.gov In the crystal structure of 2-amino-5-iodobenzohydroxamic acid, molecules are linked by N—H⋯O, O—H⋯N, and C—H⋯O interactions to form two-dimensional layers. researchgate.net Similarly, the interplay of hydrogen bonds in other aminophenol derivatives leads to the formation of three-dimensional networks. nih.gov Given these precedents, it is highly probable that this compound can form intricate hydrogen-bonded networks, potentially influenced by the presence of the iodine atom which can also participate in halogen bonding.

Metal-Ligand Complexation (Chelation) in Coordination Chemistry

The amino and hydroxyl groups of this compound are positioned to act as a bidentate ligand, capable of binding to a single metal center to form a stable chelate ring. The field of coordination chemistry explores the synthesis and properties of these metal-ligand complexes. nih.govnih.gov

Schiff base ligands, which can be formed by the condensation of an amine with an aldehyde or ketone, are widely used in coordination chemistry. nih.gov For example, 2-Amino-4-methylphenol reacts with acetylacetone (B45752) to form a Schiff base ligand. sigmaaldrich.com The resulting ligands can then be used to form complexes with various metal ions, such as Mn(II), Cu(II), and Zn(II). semanticscholar.orgnih.gov The electronic and steric properties of the ligand, influenced by substituents like the iodo and methyl groups in this compound, can significantly impact the geometry, stability, and reactivity of the resulting metal complexes. These complexes can have applications in catalysis, materials science, and biological systems. nih.gov The integration of chromophores with metal chelation properties is also an active area of research. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-5-iodo-4-methylphenol?

Answer:
The synthesis typically involves halogenation of precursor aminophenols. For iodination, N-iodosuccinimide (NIS) in acidic or polar aprotic solvents (e.g., DMF or acetic acid) at 60–80°C is commonly used. A stepwise approach is recommended:

Methylation : Introduce the methyl group via Friedel-Crafts alkylation or direct methylation of 4-methylphenol derivatives.

Amination : Protect the phenolic hydroxyl group (e.g., using acetyl chloride), followed by nitration and reduction to the amine.

Iodination : Electrophilic aromatic substitution at the para position relative to the amino group using NIS .

Critical considerations : Monitor reaction progress via TLC or HPLC to avoid over-iodination. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is advised .

Basic: How should researchers characterize this compound for structural confirmation?

Answer:
Use a combination of spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions. The iodine atom’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns (e.g., singlet for the methyl group at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+) and isotopic patterns characteristic of iodine (e.g., m/z 263.00 for C7_7H9_9INO).
  • FT-IR : Look for N-H stretches (~3350 cm1^{-1}) and phenolic O-H (~3200 cm1^{-1}) .

Validation : Cross-reference data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported spectral data for iodinated aminophenols?

Answer:
Discrepancies often arise from solvent effects, impurities, or tautomerism. Methodological steps include:

Solvent standardization : Re-run NMR in deuterated DMSO or CDCl3_3 to compare shifts.

Purity verification : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities >98% purity.

Tautomer analysis : Perform pH-dependent UV-Vis studies (200–400 nm) to identify enol-keto equilibria .

Example : A reported δ 7.8 ppm for aromatic protons in D2_2O may shift to δ 7.5 in DMSO due to hydrogen bonding .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:
Leverage in silico tools to model interactions:

Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., tyrosine kinases). The iodine atom’s van der Waals radius enhances hydrophobic pocket interactions.

QSAR modeling : Train models on halogenated phenolic compounds to correlate substituent effects (e.g., Hammett σ values) with activity .

ADMET prediction : Software like SwissADME evaluates pharmacokinetics (e.g., logP ~2.1 for moderate bioavailability) .

Validation : Cross-check with in vitro assays (e.g., enzyme inhibition IC50_{50}) to refine predictions .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:
Stability data for analogous compounds suggest:

FactorOptimal ConditionDegradation Risk
Light Store in amber glass at −20°CPhotooxidation of iodine
pH Neutral (pH 6–8)Acid-catalyzed deiodination
Humidity <40% RH (desiccator)Hydrolysis of amine group

Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use antioxidants (e.g., BHT) in solution phases .

Advanced: How can researchers design in vitro assays to evaluate the compound’s cytotoxicity?

Answer:
A tiered approach minimizes false positives:

Preliminary screening : Use MTT assay on HEK-293 or HepG2 cells (24–48 hr exposure, 1–100 µM range).

Mechanistic follow-up : Measure ROS generation (DCFH-DA probe) and mitochondrial membrane potential (JC-1 dye).

Specificity testing : Compare cytotoxicity against non-tumor cells (e.g., NIH/3T3 fibroblasts) .

Data interpretation : Normalize to positive controls (e.g., cisplatin) and account for iodine’s inherent redox activity .

Basic: What analytical techniques quantify trace impurities in synthesized this compound?

Answer:

  • GC-MS : Detect volatile byproducts (e.g., methyl iodide) with a DB-5 column (30 m × 0.25 mm).
  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water:acetonitrile (70:30) for polar impurities.
  • ICP-MS : Quantify residual heavy metals (e.g., Pd from catalysis) at ppb levels .

Calibration : Prepare impurity standards (e.g., 5-iodo-4-methylphenol) for spiked recovery experiments .

Advanced: How do solvent polarity and substituent effects influence the compound’s reactivity in cross-coupling reactions?

Answer:
The iodine atom facilitates Suzuki-Miyaura couplings. Key factors:

  • Solvent : Use DMF/H2_2O (3:1) for solubility and Pd(PPh3_3)4_4 catalysis.
  • Substituent directionality : The electron-donating amino group activates the ring, while iodine acts as a leaving group.
  • Kinetics : Monitor via 19^{19}F NMR (if fluorinated boronic acids are used) to optimize reaction time .

Troubleshooting : Replace iodine with bromine in model reactions to isolate electronic vs. steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.